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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DBPR728, a novel Aurora kinase A (AURKA)

inhibitor, with other alternatives, supported by available preclinical experimental data. The

information is intended to offer a comprehensive overview of its mechanism of action and

performance.

DBPR728 is an orally available acyl-based prodrug of the active moiety 6K465.[1][2][3] This

structural modification significantly enhances its oral bioavailability by approximately 10-fold

compared to 6K465.[1][3][4][5] The primary mechanism of action of DBPR728, through its

conversion to 6K465, is the inhibition of Aurora kinase A.[2][6] This inhibition leads to the

destabilization and subsequent reduction of MYC family oncoproteins, such as c-MYC and N-

MYC.[1][2][4][6] This dual action on both AURKA and MYC levels is a distinguishing feature

compared to other Aurora kinase inhibitors like alisertib.[4][6]

The unique pharmacokinetic profile of DBPR728, characterized by a long tumor half-life and a

high tumor-to-plasma ratio of approximately 3.6-fold within 7 days, allows for less frequent

dosing regimens, such as once a week.[1][3][4][6] This sustained activity in the tumor

contributes to durable tumor regression in various preclinical models of MYC-amplified cancers,

including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular

carcinoma, and medulloblastoma.[1][3][4]
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The following diagram illustrates the proposed mechanism of action for DBPR728.
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Caption: Mechanism of action of DBPR728.

Comparative Performance Data
The following tables summarize the quantitative data comparing DBPR728 and its active form

6K465 with the alternative Aurora kinase inhibitor, alisertib.

Table 1: In Vitro Performance Comparison

Compound Target IC50 (nM) Cell Lines Effect

DBPR728 - < 300
Multiple SCLC

cell lines

Induces

apoptosis and

inhibits

proliferation[7]

6K465 AURKA / AURKB -
NCI-H82, SK-N-

BE(2)

More potent

reduction of c-

MYC and N-MYC

levels than

alisertib[3][4]

Alisertib AURKA - -

Less potent in

reducing c-MYC

and N-MYC

levels compared

to 6K465[4]

Table 2: In Vivo Performance Comparison in Xenograft Models
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Compound Dosing Regimen Tumor Model Outcome

DBPR728

100 mg/kg, 5

days/week for 2

weeks

NCI-H446 and NCI-

H69 SCLC

>80% tumor

regression; superior to

alisertib[7]

DBPR728
300 mg/kg, once a

week
NCI-H446 SCLC

Similar tumor

regression to 100

mg/kg 5 days/week

regimen[6][7]

DBPR728
300 mg/kg, single oral

dose

MYC-dependent

xenografts

Induced c-MYC

reduction and

apoptosis for over 7

days[1][3][4]

Alisertib

50 mg/kg, 5

days/week for 2

weeks

NCI-H446 SCLC

Less effective in tumor

regression compared

to DBPR728[1]

Table 3: Pharmacokinetic Properties

Compound Property Value Note

DBPR728 Oral Bioavailability
~10-fold higher than

6K465

Acyl-based prodrug

design[1][3][4][5]

DBPR728 Tumor/Plasma Ratio 3.6-fold within 7 days

Contributes to long

duration of action[1][3]

[4][6]

Experimental Protocols
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of DBPR728 in comparison to alisertib in

MYC-amplified cancer models.

Animal Model: Male NU/NU mice were used for tumor xenograft studies.
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Tumor Implantation: NCI-H446 small cell lung cancer cells were implanted in the mice. Tumors

were allowed to grow to a specified volume (e.g., ~700 mm³) before the commencement of

treatment.[1]

Drug Administration:

DBPR728: Administered orally at various dosing regimens, including 100 mg/kg five times a

week, 200 mg/kg twice a week, or 300 mg/kg once a week, typically for a 21-day cycle.[1][4]

[6]

Alisertib: Administered orally at a dose of 50 mg/kg, five times a week for two weeks.[1]

Vehicle Control: A vehicle solution was administered to the control group.[1]

Monitoring and Endpoints:

Tumor growth was monitored regularly.

The body weight of the mice was measured to assess toxicity.[1][7]

At the end of the study, or at specified time points, plasma and tumor tissues were harvested

for pharmacokinetic and pharmacodynamic analysis.[1]

For pharmacodynamic studies, levels of c-MYC and apoptosis markers were assessed in

tumor xenografts.[1][3][4]

Pharmacokinetic Analysis: Plasma and tumor lysates were processed and analyzed by LC/MS-

MS to determine the concentrations of DBPR728 and its active moiety 6K465.[1]

Toxicity Assessment: Hematological toxicity was evaluated by analyzing blood samples for

white blood cells, lymphocytes, and monocytes.[1][6]

Experimental Workflow
The following diagram outlines the general workflow for the preclinical in vivo evaluation of

DBPR728.
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In Vivo Experimental Workflow for DBPR728
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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